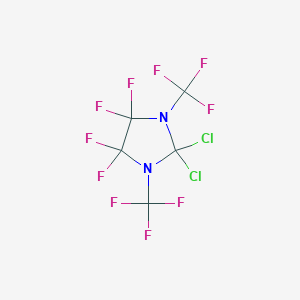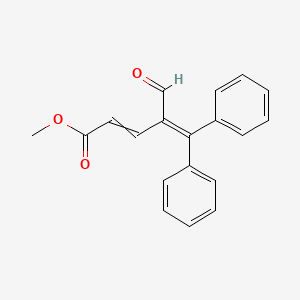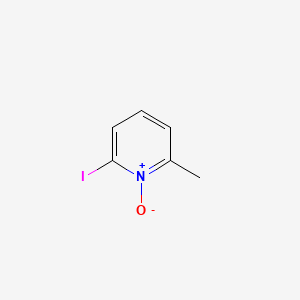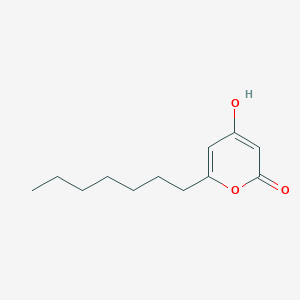
N,N,9-trimethylcarbazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,9-trimethylcarbazol-3-amine: is an organic compound belonging to the carbazole family. Carbazoles are known for their stability and versatility in various applications, particularly in the field of organic electronics and photonics . This compound is characterized by its unique structure, which includes a carbazole core with three methyl groups attached to the nitrogen atoms and the 9th position of the carbazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,9-trimethylcarbazol-3-amine typically involves the alkylation of carbazole derivatives. One common method is the reaction of carbazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: N,N,9-trimethylcarbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbazole-3,9-dione derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Carbazole-3,9-dione derivatives.
Reduction: Amine derivatives.
Substitution: N-alkyl or N-acyl carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,9-trimethylcarbazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photostability and fluorescence properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N,N,9-trimethylcarbazol-3-amine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signal transduction pathways, particularly those involving oxidative stress and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Carbazole: The parent compound, known for its stability and use in organic electronics.
N-ethylcarbazole: A derivative with similar applications but different electronic properties.
N,N-dimethylcarbazole: Another derivative with distinct reactivity and applications.
Uniqueness: N,N,9-trimethylcarbazol-3-amine stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high stability and efficient charge transport .
Eigenschaften
CAS-Nummer |
94127-15-8 |
|---|---|
Molekularformel |
C15H16N2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
N,N,9-trimethylcarbazol-3-amine |
InChI |
InChI=1S/C15H16N2/c1-16(2)11-8-9-15-13(10-11)12-6-4-5-7-14(12)17(15)3/h4-10H,1-3H3 |
InChI-Schlüssel |
NQRYAGXQHNVLSG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)



![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)

![(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14354344.png)

![2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354353.png)
![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)

![N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14354367.png)

